Bromochloroiodomethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

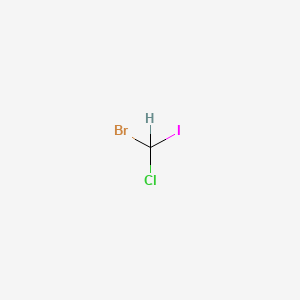

Bromochloroiodomethane (BCIM) is a chemical compound with the molecular formula CHBrClI . It has an average mass of 255.280 Da and a monoisotopic mass of 253.799469 Da . It is often used in scientific research due to its unique properties and reactivity.

Molecular Structure Analysis

BCIM is a chiral molecule, meaning it has a non-superimposable mirror image . The molecule has a carbon atom that is bonded to a bromine, a chlorine, and an iodine atom, making it a chiral center .Applications De Recherche Scientifique

Disinfection Byproduct Analysis

Bromochloroiodomethane is a type of trihalomethane (THM), which are often formed as disinfection byproducts when iodide-containing water is disinfected . The study and analysis of these byproducts is crucial for understanding the potential health risks associated with water disinfection processes .

Human Exposure Assessment

Bromochloroiodomethane can be quantified in human blood by solid-phase microextraction coupled with gas chromatography-high-resolution mass spectrometry . This method helps to assess human exposure to iodo-THMs and to study potential associations between exposure and adverse health outcomes .

Organic Synthesis

Bromochloroiodomethane is a versatile material used in scientific research and finds applications in various fields, including organic synthesis. Its unique properties and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Spectroscopic Analysis

Bromochloroiodomethane’s unique molecular structure makes it useful in spectroscopic analysis. The presence of three different halogen atoms (bromine, chlorine, and iodine) on the same carbon atom can provide valuable insights during spectroscopic studies.

Substitution Reactions Study

Due to the presence of weakly bonded halogen atoms, bromochloroiodomethane could potentially undergo substitution reactions with other nucleophiles. This makes it a useful compound for studying substitution reactions in organic chemistry.

Elimination Reactions Study

Under certain conditions, bromochloroiodomethane might undergo elimination reactions, where two substituents are removed, leading to the formation of alkenes. This makes it a valuable compound for studying elimination reactions in organic chemistry.

Safety and Hazards

When handling BCIM, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . In case of accidental release, personnel should be evacuated to safe areas, and the chemical should be collected and stored in suitable and closed containers for disposal .

Propriétés

IUPAC Name |

bromo-chloro-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrClI/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHPSARYLVYQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021502 |

Source

|

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34970-00-8 |

Source

|

| Record name | Methane, bromochloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-9-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1594127.png)